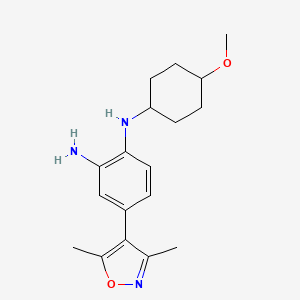
2-Chloro-N-(2-fluorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11ClFNO It is characterized by the presence of a chloro group and a fluorobenzyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-fluorobenzyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation might introduce a carboxyl group.
科学的研究の応用
2-Chloro-N-(2-fluorobenzyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing, particularly in the fields of oncology and neurology.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Chloro-N-(2-fluorobenzyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to changes in cellular function.
類似化合物との比較
- 2-Chloro-N-(2-methylbenzyl)benzamide
- 2-Chloro-N-(2-bromobenzyl)benzamide
- 2-Chloro-N-(2-iodobenzyl)benzamide
Comparison: Compared to these similar compounds, 2-Chloro-N-(2-fluorobenzyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of organic compounds, making this compound potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H11ClFNO |
|---|---|
分子量 |
263.69 g/mol |
IUPAC名 |
2-chloro-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11ClFNO/c15-12-7-3-2-6-11(12)14(18)17-9-10-5-1-4-8-13(10)16/h1-8H,9H2,(H,17,18) |
InChIキー |
BOTYFPFTZNPNRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)


![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)
